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Anemone blue anthocyanin 2

Cat. No.: B1256638
M. Wt: 1376.1 g/mol
InChI Key: RXADHNKAOTUHDK-ORUAOTANSA-O
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Description

The Anthocyanin Class: Structural Diversity and Biological Significance

Anthocyanins are a major class of water-soluble pigments belonging to the flavonoid group of plant secondary metabolites. jst.go.jpnih.gov The name itself is derived from the Greek words anthos (flower) and kyaneos (dark blue), reflecting their role in providing many of the vibrant red, purple, and blue colors seen in the flowers, fruits, leaves, and roots of higher plants. jst.go.jpmitoproteome.orgroyalsocietypublishing.org

The structural foundation of all anthocyanins is a C15 skeleton (C6-C3-C6), which forms a positively charged ion known as the flavylium (B80283) ion, or 2-phenylchromenylium. nih.gov The core structure is the sugar-free aglycone, called an anthocyanidin. jst.go.jp There are six common anthocyanidins found in nature: pelargonidin, cyanidin, delphinidin (B77816), peonidin, petunidin (B3231668), and malvidin (B83408). mdpi.com The vast diversity of anthocyanins, with over 600 identified, arises from the type of anthocyanidin core and, crucially, from variations in glycosylation and acylation. mdpi.com

Glycosylation: Anthocyanidins are almost always found with one or more sugar molecules attached, forming an anthocyanin. Common sugars include glucose, galactose, rhamnose, and arabinose, typically attached at the C3 or C5 position. nih.gov

Acylation: The sugar moieties can be further modified by esterification with various aliphatic or aromatic acids, such as malonic, p-coumaric, caffeic, or ferulic acids. mitoproteome.org These polyacylated anthocyanins exhibit enhanced stability and can produce a wider range of colors. mitoproteome.org

Biologically, anthocyanins play several vital roles in plants. Their most apparent function is attracting pollinators and seed dispersers through vivid coloration. mdpi.com They also serve as potent antioxidants, protecting plant cells from damage induced by abiotic stresses like UV radiation, drought, and cold temperatures. mitoproteome.orgmdpi.comresearchgate.net Furthermore, some anthocyanins act as antimicrobial phytoalexins, defending the plant against pathogens. royalsocietypublishing.org

Classification and Nomenclature of Anemone Blue Anthocyanin 2 within the Flavonoid Superfamily

This compound is a member of the flavonoid superfamily, a large and diverse group of plant polyphenolic compounds. nih.gov This superfamily is derived from the phenylpropanoid pathway and is broadly categorized into several classes based on the oxidation state and structure of the central C-ring, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.govjst.go.jp

This compound belongs to the anthocyanin class and, more specifically, is classified as a highly complex polyacylated delphinidin glycoside. The "blue" in its name points to its delphinidin core, as delphinidin derivatives are primarily responsible for blue and violet floral pigmentation. mdpi.comuni.lu Its formal nomenclature reveals its intricate structure, which involves multiple sugar and acid groups attached to the delphinidin aglycone. Research on the flowers of Anemone coronaria has identified several similarly complex, polyacylated delphinidin-based anthocyanins responsible for their blue-violet coloration. researchgate.netclockss.org

The systematic name for this compound is 2-[5-(β-D-Glucopyranuronosyloxy)-3,4-dihydroxyphenyl]-7-[6-O-[3-(3,4-dihydroxyphenyl)propenoyl]-β-D-glucopyranosyloxy]-3-[2-O-[2-O-[3-(3,4-dihydroxyphenyl)propenoyl]-β-D-glucopyranosyl]-6-O-(3-hydroxy-1,3-dioxopropyl)-β-D-galactopyranosyloxy]-5-hydroxy-1-benzopyrylium. This name precisely describes the molecule as a delphinidin core acylated with two caffeic acid groups and one malonic acid group, and glycosylated with glucose, galactose, and glucuronic acid.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C60H63O37
IUPAC Name (2S,3S,4S,5R,6S)-6-[5-[3-[(2S,3R,4S,5R,6R)-6-[(2-carboxyacetyl)oxymethyl]-3-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
InChIKey RXADHNKAOTUHDK-ORUAOTANSA-O
PubChem CID 16129642 mitoproteome.org

Historical Context of Anthocyanin Research and the Emergence of this compound

The study of anthocyanins began in the 19th century. In 1835, German pharmacist Ludwig Clamor Marquart gave the name "Anthokyan" to the blue pigment he observed in flowers. jst.go.jp However, it was the pioneering work of Richard Willstätter in the early 20th century that laid the foundation for the chemical understanding of these pigments, earning him the Nobel Prize in Chemistry in 1915 for his work on plant pigments. He was the first to separate and characterize the basic anthocyanidins like cyanidin, delphinidin, and pelargonidin. Later, the British chemist Robert Robinson further elucidated their complex structures, including the positions of sugar attachments, work for which he received the Nobel Prize in Chemistry in 1947.

For much of the 20th century, research focused on these simpler anthocyanin structures. The emergence of highly complex, polyacylated anthocyanins like this compound is a more recent development, made possible by significant advancements in analytical chemistry. The advent of techniques such as High-Performance Liquid Chromatography (HPLC), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and high-field Nuclear Magnetic Resonance (NMR) spectroscopy in the late 20th and early 21st centuries provided the resolution and sensitivity needed to isolate and precisely determine the structures of these elaborate molecules.

The specific discovery context for this compound lies in research conducted on the flower pigments of the genus Anemone. In the early 2000s, studies on the blue-violet flowers of Anemone coronaria 'St. Brigid' led to the isolation and characterization of several novel, polyacylated anthocyanins. researchgate.netclockss.org These studies revealed pigments with intricate arrangements of multiple sugar and acyl groups, structures far more complex than those previously known. It was within this wave of discovery, focused on unraveling the chemistry of blue flower coloration, that compounds like this compound were identified and named. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H63O37+ B1256638 Anemone blue anthocyanin 2

Properties

Molecular Formula

C60H63O37+

Molecular Weight

1376.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[3-[(2S,3R,4S,5R,6R)-6-[(2-carboxyacetyl)oxymethyl]-3-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C60H62O37/c61-17-34-42(74)47(79)54(95-39(71)8-4-21-2-6-26(63)29(66)10-21)60(92-34)97-55-48(80)44(76)36(19-87-40(72)16-37(68)69)94-59(55)91-33-15-24-27(64)13-23(88-57-50(82)45(77)43(75)35(93-57)18-86-38(70)7-3-20-1-5-25(62)28(65)9-20)14-31(24)89-52(33)22-11-30(67)41(73)32(12-22)90-58-51(83)46(78)49(81)53(96-58)56(84)85/h1-15,34-36,42-51,53-55,57-61,74-83H,16-19H2,(H8-,62,63,64,65,66,67,68,69,70,71,73,84,85)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,53+,54-,55-,57-,58-,59-,60+/m1/s1

InChI Key

RXADHNKAOTUHDK-ORUAOTANSA-O

SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)CC(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Elucidation of Anemone Blue Anthocyanin 2

Refined Spectroscopic Techniques for Conformation and Linkage Analysis

A complete spectroscopic workup is essential for the unambiguous determination of a complex natural product like an anthocyanin. This would typically involve a suite of techniques to identify the core structure, the nature and position of glycosidic linkages, and any acylating groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

No specific ¹H or ¹³C NMR data for Anemone blue anthocyanin 2 could be located in the surveyed literature. Such data would be critical for determining the proton and carbon framework of the molecule, including the chemical shifts and coupling constants that reveal the connectivity of atoms and the stereochemistry of the glycosidic bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Detailed HRMS data, which would provide an accurate molecular weight and elemental composition, is not available for this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would be instrumental in identifying the aglycone core and the sequence of sugar units, but this information is not present in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The characteristic UV-Vis absorption maxima for this compound, which would define its chromophoric system and provide clues about the nature of the anthocyanidin core and its acylation, have not been reported.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Information regarding the chiroptical properties of this compound from CD spectroscopy is absent from the available literature. This technique would be necessary to determine the absolute configuration of chiral centers within the molecule, particularly in the sugar moieties.

Crystallographic and X-ray Diffraction Analysis of this compound

There is no evidence in the searched results of this compound having been crystallized or analyzed by X-ray diffraction. A successful crystallographic analysis would provide the most definitive three-dimensional structure, confirming connectivity, stereochemistry, and conformational details.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Molecular Fingerprinting

No IR or Raman spectra for this compound were found. These vibrational spectroscopy techniques would offer a molecular fingerprint, identifying characteristic functional groups such as hydroxyls, aromatic rings, and carbonyls from acyl groups, further confirming the compound's structure.

Biosynthesis and Metabolic Pathways of Anemone Blue Anthocyanin 2 in Planta

Precursor Pathways: Phenylpropanoid and Flavonoid Biosynthesis

The journey to synthesizing Anemone blue anthocyanin 2 begins with primary metabolic products and proceeds through two foundational pathways common to many plant secondary metabolites.

The formation of the anthocyanidin core is a conserved process in higher plants, starting with the amino acid L-phenylalanine. researchgate.net This precursor enters the phenylpropanoid pathway , a three-step enzymatic sequence that lays the groundwork for all flavonoid compounds. researchgate.netnih.gov

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding 4-coumaroyl-CoA, the entry molecule for the flavonoid pathway. researchgate.netnih.gov

The flavonoid biosynthesis pathway then takes over, constructing the characteristic C6-C3-C6 skeleton of flavonoids. mdpi.com

Chalcone (B49325) synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov

Chalcone isomerase (CHI) subsequently isomerizes the yellow-colored naringenin chalcone into the colorless flavanone (B1672756), naringenin. nih.gov

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce the dihydroflavonol, dihydrokaempferol (B1209521) (DHK). nih.gov

From DHK, the pathway diverges to produce different classes of anthocyanidins, a critical step that determines the final color. For blue pigments, the pathway is directed towards the synthesis of a delphinidin (B77816) core.

Flavonoid 3',5'-hydroxylase (F3'5'H) is the key enzyme responsible for blue coloration in many plants. nih.gov It introduces two hydroxyl groups onto the B-ring of DHK to produce dihydromyricetin (B1665482) (DHM). researchgate.net

Dihydroflavonol 4-reductase (DFR) reduces the keto group at the C4 position of DHM to form the colorless leucoanthocyanidin, leucodelphinidin. mdpi.comnih.gov

Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), performs the final step in creating the core structure by oxidizing leucodelphinidin to form the unstable, colored delphinidin. researchgate.netnih.gov

Table 1: Key Enzymes in Anthocyanidin Core Biosynthesis

Enzyme Abbreviation Function Pathway
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid. Phenylpropanoid
Cinnamate 4-hydroxylase C4H Converts cinnamic acid to p-coumaric acid. Phenylpropanoid
4-coumarate:CoA ligase 4CL Converts p-coumaric acid to 4-coumaroyl-CoA. Phenylpropanoid
Chalcone synthase CHS Synthesizes naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. Flavonoid
Chalcone isomerase CHI Isomerizes naringenin chalcone to naringenin. Flavonoid
Flavanone 3-hydroxylase F3H Converts naringenin to dihydrokaempferol (DHK). Flavonoid
Flavonoid 3',5'-hydroxylase F3'5'H Converts DHK to dihydromyricetin (DHM). Flavonoid
Dihydroflavonol 4-reductase DFR Reduces DHM to leucodelphinidin. Flavonoid
Anthocyanidin synthase ANS / LDOX Converts leucodelphinidin to delphinidin. Flavonoid

The metabolic flux towards Anemone blue anthocyanin is controlled at specific enzymatic branching points. The first major divergence occurs at the 4-coumaroyl-CoA step, where the molecule can be channeled into either the flavonoid pathway or other pathways like lignin (B12514952) biosynthesis. researchgate.net

Within the flavonoid pathway, the most critical branching point for color determination is the hydroxylation of the B-ring of the dihydroflavonol intermediate. mdpi.com The enzymes Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) compete for dihydrokaempferol as a substrate. nih.gov

F3'H activity leads to the production of dihydroquercetin, the precursor for cyanidin-based pigments, which typically appear red or magenta. mdpi.com

F3'5'H activity , which is dominant in the synthesis of blue anthocyanins, leads to dihydromyricetin and the subsequent formation of the blue-violet delphinidin core. nih.govmdpi.com

The substrate specificity of the DFR enzyme can also act as a branching point, as some DFRs show preferential activity towards certain dihydroflavonols, thereby influencing the type of anthocyanidin produced. mdpi.com

Glycosylation, Acylation, and Methylation: Post-Modification Enzymes and Mechanisms Relevant to this compound

The unstable delphinidin core undergoes extensive enzymatic modifications that are essential for its transport, stability, and the expression of a stable blue color in the plant vacuole. The anthocyanins found in the blue-violet flowers of Anemone coronaria are polyacylated, meaning they are decorated with multiple sugar and acyl groups. researchgate.netnih.gov

Glycosylation is a critical modification step that enhances the stability and solubility of anthocyanins. researchgate.net This process is catalyzed by a diverse group of enzymes known as glycosyltransferases (GTs), which transfer sugar moieties from an activated donor, typically a UDP-sugar, to the anthocyanidin core.

Initial Glycosylation: The first and most common modification is the addition of a glucose molecule at the 3-hydroxyl position of the C-ring, catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) . nih.gov This step is crucial for stabilizing the anthocyanidin.

Further Glycosylation: Additional sugars can be attached at various positions, such as the 5- and 7-hydroxyl groups of the A-ring and the 3'- and 5'-hydroxyl groups of the B-ring. For instance, anthocyanin 5-O-glucosyltransferase (A5GT) is responsible for glycosylation at the 5-position, a common modification in many species. nih.gov

Complex Glycan Formation: In Anemone, the glycosylation patterns are particularly complex, involving multiple sugars such as glucose, galactose, and glucuronic acid attached at the 3, 7, and 3' positions. researchgate.netclockss.org This complexity implies the coordinated action of several highly specific GTs. For example, the formation of a disaccharide, such as adding a xylose to a glucose moiety (xylosyl(1→2)glucoside), requires a specific enzyme like anthocyanin 3-O-glucoside: 2′′-O-xylosyltransferase , which has been identified in other plants. nih.gov The presence of glucuronic acid at the 3'-position in Anemone anthocyanins points to the activity of a specific UDP-glucuronic acid-dependent GT. researchgate.netresearchgate.net

Acylation, the addition of organic or phenolic acids to the sugar moieties of anthocyanins, is a key factor in color stabilization and shifting the hue towards blue. frontiersin.org This modification is catalyzed by acyltransferases (ATs). The stacking of aromatic acyl groups on the anthocyanin structure, known as intramolecular co-pigmentation, protects the chromophore and deepens the blue color. frontiersin.org

The blue anthocyanins of Anemone are characterized by polyacylation, with multiple acyl groups including trans-caffeic acid, malonic acid, and tartaric acid. researchgate.netnih.govresearchgate.net

Acyltransferase Families: The enzymes responsible for this acylation often belong to the BAHD family or the serine carboxypeptidase-like (SCPL) acyltransferase family. frontiersin.orgnih.gov SCPL enzymes are particularly noted for their role in the advanced acylation modifications that occur within the vacuole. frontiersin.org

Positional Specificity: These acyltransferases exhibit high specificity for both the acyl donor (e.g., caffeoyl-CoA, malonyl-CoA) and the position on the sugar where the acyl group is attached. In Anemone anthocyanins, caffeic acid has been found attached to a glucose moiety, while malonic acid is attached to a galactose. researchgate.net This requires distinct ATs for each specific reaction. Aromatic acyltransferases, which transfer groups like caffeic acid, are particularly crucial for the development of blue hues. nih.gov

Table 2: Common Modifying Groups in Anemone Anthocyanins

Modification Type Modifying Group Enzyme Class Effect on Pigment
Glycosylation Glucose, Galactose, Glucuronic Acid Glycosyltransferases (GTs) Increases stability and solubility.
Acylation trans-Caffeic Acid, Malonic Acid, Tartaric Acid Acyltransferases (ATs) Stabilizes structure, shifts color to blue.
Methylation Methyl group (-CH3) O-Methyltransferases (OMTs) Increases stability, can shift color to red.

Methylation is another important modification that adds a methyl group to the hydroxyls of the anthocyanin B-ring, a reaction catalyzed by O-methyltransferases (OMTs) . nih.gov This modification generally increases the stability of the pigment and causes a slight shift in color towards red (a bathochromic shift). nih.gov

The methylation of delphinidin results in the formation of petunidin (B3231668) (one methyl group) and malvidin (B83408) (two methyl groups). mdpi.com While the primary anthocyanidin in blue Anemone coronaria flowers is identified as delphinidin, the potential for methylation exists within the genus. researchgate.net For instance, 7-methyldelphinidin has been reported in other blue flowers, indicating that methyltransferases can act on different positions of the anthocyanin structure. researchgate.net The presence or absence of specific OMTs contributes to the final palette of anthocyanins accumulated in the petals, thereby influencing the precise shade of blue or violet. nih.gov The regulation of OMT gene expression is thus a key factor in determining the final chemical structure and color of the flower. nih.gov

Subcellular Localization of this compound Biosynthesis Pathways

The intricate process of synthesizing complex molecules like this compound within a plant cell requires a highly organized and compartmentalized system. The biosynthetic pathway is not confined to a single location but is distributed across several key subcellular compartments, primarily involving the cytoplasm, the endoplasmic reticulum, and the vacuole. This spatial organization ensures the efficient production, modification, and sequestration of the final pigment, preventing potential toxicity to other cellular processes.

The initial stages of the flavonoid biosynthetic pathway, from which all anthocyanins are derived, are largely centered on the cytoplasmic face of the endoplasmic reticulum (ER). mdpi.comresearchgate.net Here, a multienzyme complex, often referred to as a metabolon, is loosely associated with the ER membrane. mdpi.com This complex facilitates the channeling of intermediates from one enzyme to the next, increasing catalytic efficiency and preventing the diffusion of potentially reactive molecules into the cytoplasm. Key enzymes responsible for building the core flavonoid structure are part of this complex.

Once the anthocyanidin backbone of this compound, which is primarily delphinidin, is synthesized, it undergoes a series of crucial modifications. researchgate.netnih.govfrontiersin.org These modifications, including glycosylation and acylation, are critical for the stability and final coloration of the molecule. The initial glycosylation steps, such as the addition of a glucose molecule at the 3-O-position by UDP-glucose:flavonoid 3-O-glucosyl transferase (UFGT), are believed to occur in the cytoplasm. mdpi.com

Following synthesis and initial modifications, the anthocyanin molecules must be transported to their final destination for storage: the central vacuole. nih.gov This transport is essential as anthocyanins are water-soluble and their accumulation in the cytoplasm could disrupt cellular homeostasis. frontiersin.org Several mechanisms for this transport have been proposed, including vesicle trafficking and membrane transporter-mediated processes. mdpi.comnih.gov Transporters such as glutathione (B108866) S-transferases (GSTs) and multidrug resistance-associated proteins (MRPs), a type of ATP-binding cassette (ABC) transporter, are implicated in moving anthocyanins across the tonoplast (the vacuolar membrane). nih.gov

Interestingly, evidence suggests that the final decorative steps in the biosynthesis of complex acylated anthocyanins, such as those found in Anemone, may occur within the vacuole itself. researchgate.net Research has identified novel acyltransferases, such as malyl-glucose dependent acyltransferase and acyl-glucose dependent 5-O-glucosyltransferase, that function specifically in the vacuole rather than the cytosol. researchgate.net This indicates that partially modified anthocyanins are first transported into the vacuole and then undergo their final acylation steps, leading to the stable, complex structure of this compound. This vacuolar localization of the final biosynthetic steps represents a key aspect of metabolic compartmentation, ensuring the efficient and safe accumulation of the pigment. nih.gov

The table below summarizes the subcellular localization of the key enzymatic steps involved in the biosynthesis of this compound.

Enzyme/Process StepGeneral Class of EnzymeSubcellular Location
Phenylalanine to ChalconePhenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), Chalcone synthase (CHS)Cytoplasmic face of Endoplasmic Reticulum (ER)
Chalcone to FlavanoneChalcone isomerase (CHI)Cytoplasmic face of Endoplasmic Reticulum (ER)
Flavanone to DihydroflavonolFlavanone 3-hydroxylase (F3H), Flavonoid 3',5'-hydroxylase (F3'5'H)Cytoplasmic face of Endoplasmic Reticulum (ER)
Dihydroflavonol to Anthocyanidin (Delphinidin)Dihydroflavonol 4-reductase (DFR), Anthocyanidin synthase (ANS/LDOX)Cytoplasm
Initial GlycosylationUDP-glucose:flavonoid 3-O-glucosyl transferase (UFGT)Cytoplasm
Transport into VacuoleGlutathione S-transferase (GST), ABC Transporters (e.g., MRPs)Tonoplast (Vacuolar Membrane)
Final Acylation/GlycosylationAcyltransferases, GlucosyltransferasesVacuole

Genetic and Molecular Regulation of Anemone Blue Anthocyanin 2 Accumulation

Post-Transcriptional and Post-Translational Control Mechanisms

The regulation of Anemone blue anthocyanin 2 accumulation is not limited to the transcription of genes. After transcription, the resulting mRNA molecules can be targeted by microRNAs (miRNAs) for degradation or translational repression, providing another layer of control. Furthermore, once the enzymes of the biosynthetic pathway are synthesized (post-translational control), their activity can be modulated through phosphorylation, glycosylation, or interaction with other proteins. This ensures that the pathway can be rapidly fine-tuned in response to developmental or environmental cues. mdpi.com The stability of the MBW complex itself is also subject to post-translational regulation, which can directly impact the rate of anthocyanin biosynthesis. frontiersin.org

Quantitative Trait Loci (QTL) Mapping and Association Studies for this compound Content

Quantitative Trait Loci (QTL) mapping is a powerful method used to identify genomic regions that are associated with variation in a quantitative trait, such as the amount of a specific anthocyanin. By analyzing a segregating population (like an F2 population from a cross between high and low-content parents), researchers can link genetic markers to the phenotypic variation observed. nih.gov In the closely related Persian buttercup (Ranunculus asiaticus), QTL analysis has successfully identified major genomic regions responsible for flower anthocyanin pigmentation. frontiersin.org A similar approach in Anemone coronaria would involve:

Creating a mapping population that segregates for this compound content.

Genotyping individuals with a large number of molecular markers.

Quantifying the anthocyanin content in each individual.

Statistically linking marker genotypes with anthocyanin levels to map QTLs.

Such studies in Anemone could pinpoint the chromosomal locations of key regulatory genes (like novel MYBs or bHLHs) or crucial biosynthetic enzymes that control the levels of this compound. unito.it For example, a study on chrysanthemum identified 25 QTLs related to flower color and pigment content, including three major QTLs controlling total anthocyanin content. researchgate.net

Study OrganismTrait AnalyzedKey FindingsReference
Ranunculus asiaticusFlower Anthocyanin PigmentationIdentification of major QTLs for purple pigmentation. frontiersin.org
Broccoli (Brassica oleracea)Anthocyanin BiosynthesisTwo major QTLs (BoPur7.1 and BoPur9.1) were identified. mdpi.com
ChrysanthemumTotal Anthocyanin ContentThree major QTLs controlling total anthocyanin content were detected. researchgate.net

Genome-Wide Association Studies (GWAS) and Genomic Approaches to Understanding this compound Genetic Determinants

Genome-Wide Association Studies (GWAS) offer an alternative to traditional QTL mapping. Instead of a biparental population, GWAS uses a diverse panel of individuals to scan the entire genome for associations between genetic variants (typically single nucleotide polymorphisms or SNPs) and a specific trait. zu.edu.pk This approach can provide higher resolution mapping and identify a broader range of alleles controlling the trait within a species. A GWAS for this compound content in a diverse collection of Anemone coronaria varieties could rapidly identify candidate genes. The development of a reference genome for Anemone or related species within the Ranunculaceae family is a critical step that facilitates such studies, enabling the precise location of associated SNPs and the identification of nearby candidate genes for further functional validation. unito.itdntb.gov.ua

CRISPR/Cas9 and Gene Editing Strategies for Manipulating this compound Production

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) technology has revolutionized the field of molecular biology, offering a precise and efficient tool for genome editing in a wide range of organisms, including plants. mdpi.com This technology holds significant potential for manipulating the biosynthetic pathway of complex secondary metabolites like this compound. By targeting specific genes involved in its production, it is theoretically possible to enhance or modify its accumulation in Anemone coronaria.

The strategies for manipulating the production of this compound via CRISPR/Cas9 would likely focus on the key regulatory and structural genes of the anthocyanin biosynthesis pathway. The anthocyanin pathway is a well-characterized branch of the flavonoid biosynthesis pathway, involving a series of enzymatic steps and a complex regulatory network. nih.govfrontiersin.org

Targeting Key Regulatory Genes:

The biosynthesis of anthocyanins is largely controlled by a protein complex known as the MBW complex, which consists of transcription factors from the MYB, bHLH, and WD40-repeat families. mdpi.comfrontiersin.org These transcription factors regulate the expression of the structural genes in the pathway.

Upregulating Positive Regulators: A primary strategy would involve the targeted insertion of strong, tissue-specific promoters upstream of positive regulatory genes, such as specific R2R3-MYB activators known to promote delphinidin (B77816) synthesis. mdpi.com This would lead to the overexpression of these transcription factors, thereby enhancing the expression of the entire downstream pathway leading to this compound.

Knocking out Negative Regulators: Conversely, some MYB transcription factors act as repressors of the anthocyanin pathway. mdpi.com A CRISPR/Cas9-mediated knockout of these negative regulators could release the inhibition and lead to increased anthocyanin production.

Modifying Structural Genes:

The structural genes encode the enzymes that catalyze the various steps in the anthocyanin biosynthesis pathway. Targeting these genes can redirect metabolic flux towards the production of specific anthocyanins.

Enhancing Key Enzymatic Steps: The enzyme Dihydroflavonol 4-reductase (DFR) is a critical control point in the pathway. The substrate specificity of DFR can influence the type of anthocyanidin produced. Modifying the endogenous Anemone DFR to have a higher affinity for dihydromyricetin (B1665482) could potentially increase the flux towards delphinidin, the precursor of this compound.

Knocking out Competing Pathways: Flavonoid biosynthesis is a branched pathway. To increase the yield of this compound, CRISPR/Cas9 could be used to knockout genes of competing pathways, such as Flavonol Synthase (FLS), which diverts flavonoid precursors away from anthocyanin production.

Challenges and Future Directions:

A significant hurdle for the application of CRISPR/Cas9 in Anemone coronaria is the lack of a reliable and efficient protocol for genetic transformation and plant regeneration from somatic tissues. cabidigitallibrary.orgresearchgate.net The development of such a protocol is a prerequisite for any successful gene editing work in this species.

Furthermore, a detailed understanding of the specific genes and regulatory networks controlling the biosynthesis of this compound in Anemone coronaria is still needed. While transcriptome analyses have been performed on A. coronaria, they have primarily focused on responses to pathogens rather than flower color. researchgate.netplos.org Future research combining metabolomic and transcriptomic analyses of different colored Anemone varieties will be crucial to identify the specific MYB and bHLH transcription factors, as well as the key structural genes, that are directly involved in the production of this compound.

Once these target genes are identified and an efficient transformation system is established, CRISPR/Cas9 technology offers a powerful toolkit for the targeted manipulation of this compound production, paving the way for the development of new Anemone varieties with enhanced or novel color characteristics.

Information regarding "this compound" is currently unavailable.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is insufficient scientific literature available to construct the detailed article as requested. While the existence of this compound is noted in chemical databases, specific research detailing its ecological and physiological roles in plant systems could not be retrieved.

The targeted investigation sought to uncover data pertaining to:

Its contribution to floral and vegetative organ coloration, including pigmentation mechanisms and the influence of various chemical factors.

Its roles in pollinator attraction and seed dispersal.

Its functions in photoprotection and responses to abiotic stresses like UV radiation, drought, and osmotic stress.

Despite utilizing both the common name and the systematic chemical name, 2-[5-(β-D-Glucopyranuronosyloxy)-3,4-dihydroxyphenyl]-7-[6-O-[3-(3,4-dihydroxyphenyl)propenoyl]-β-D-glucopyranosyloxy]-3-[2-O-[2-O-[3-(3,4-dihydroxyphenyl)propenoyl]-β-D-glucopyranosyl]-6-O-(3-hydroxy-1,3-dioxopropyl)-β-D-galactopyranosyloxy]-5-hydroxy-1-benzopyrylium, in the search queries, no specific studies on its biological functions were found.

Therefore, to maintain scientific accuracy and strictly adhere to the request of focusing solely on "this compound," the article cannot be generated at this time. Information on related anthocyanins or general functions of the anthocyanin class of compounds would fall outside the specified scope of the request.

Ecological and Physiological Roles of Anemone Blue Anthocyanin 2 in Plant Systems

Photoprotection and Abiotic Stress Response in Plants

Involvement in Temperature Acclimation

Direct experimental evidence demonstrating the specific role of Anemone blue anthocyanin 2 in temperature acclimation in Anemone coronaria is not currently available in scientific literature. Nevertheless, the accumulation of anthocyanins is a well-documented plant response to temperature stress, particularly low temperatures. lipidmaps.orgmdpi.com

Research in various plant species has shown that low temperatures often lead to an upregulation of genes involved in the anthocyanin biosynthetic pathway. lipidmaps.org This increased accumulation of anthocyanins in tissues, such as leaves and petals, is believed to offer protection against cold-induced photoinhibition and oxidative stress. By acting as a light screen, these pigments can absorb excess light energy that cannot be utilized for photosynthesis at low temperatures, thereby protecting the photosynthetic apparatus from damage. mdpi.com Furthermore, anthocyanins are linked to tolerance against heat stress, suggesting a broader role in thermal regulation. semanticscholar.org The complex acylated structure of this compound, a delphinidin (B77816) derivative, suggests a high degree of stability, which could be advantageous in maintaining cellular functions under temperature fluctuations. nih.gov

Table 1: General Effects of Temperature on Anthocyanin Accumulation in Plants

Temperature ConditionGeneral Plant ResponsePutative Protective Function
Low TemperatureIncreased synthesis and accumulation of anthocyanins. lipidmaps.orgmdpi.comPhotoprotection, prevention of cold-induced oxidative damage. mdpi.com
High TemperatureInhibition of anthocyanin biosynthesis or induction of degradation. thieme-connect.comSome studies link anthocyanins to increased heat tolerance. semanticscholar.org

Biotic Interactions: Plant Defense against Herbivores and Pathogens

There is currently no research that directly investigates the role of this compound in defending Anemone coronaria against specific herbivores or pathogens. However, studies on the ecological interactions of A. coronaria provide strong indirect evidence for the role of different anthocyanins in mediating interactions with other organisms. researchgate.net

Flower color, which is determined by the specific composition of anthocyanins, can influence herbivore and florivore (petal-eater) preference. semanticscholar.org In populations of A. coronaria with multiple flower colors, the type and extent of damage from antagonists vary between color morphs. For instance, one study found that red-flowering plants, which contain pelargonidin-type anthocyanins, suffered more leaf damage and petal scratches (attributed to glaphyrid beetles) than purple-flowering plants, which contain delphinidin-type anthocyanins like this compound. mdpi.com Conversely, red flowers experienced fewer petal bites from insects like caterpillars or grasshoppers. mdpi.com

This differential feeding suggests that the specific anthocyanin profile may act as a deterrent to some herbivores but not others. researchgate.netplos.org The aposematic theory suggests that conspicuous colors, produced by pigments like anthocyanins, can signal the presence of defensive chemicals, deterring herbivores. mdpi.com The complex chemical structure of this compound may contribute to unpalatability or toxicity for certain herbivores, although this remains to be experimentally verified. Additionally, some studies have shown that cytochrome P450 enzymes, which are involved in anthocyanin synthesis, also participate in producing defense-associated compounds like phytoalexins. mdpi.com

Table 2: Observed Herbivory Patterns in Anemone coronaria by Flower Color

Flower Color (Primary Anthocyanidin Type)Type of Damage ObservedPutative AntagonistReference
Red (Pelargonidin)Higher leaf damage; More petal scratchesGeneral herbivores; Glaphyrid beetles mdpi.com
Purple/Blue (Delphinidin)Lower petal scratch damageGlaphyrid beetles mdpi.com
White/Purple (Mixed)More petal bitesCaterpillars or grasshoppers mdpi.com

Cellular Homeostasis and Reactive Oxygen Species Scavenging in Plant Tissues

Specific studies on the capacity of isolated this compound to scavenge reactive oxygen species (ROS) and maintain cellular homeostasis in plant tissues have not been published. However, the antioxidant activity of anthocyanins is one of their most extensively studied functions. researchgate.net As a member of the flavonoid family, and specifically a delphinidin derivative, this compound is expected to be a potent antioxidant. scribd.commdpi.com

Reactive oxygen species, such as the superoxide (B77818) radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are natural byproducts of plant cellular metabolism. Under conditions of environmental stress (e.g., high light, drought, temperature extremes), ROS production can increase dramatically, leading to oxidative damage to lipids, proteins, and nucleic acids.

Anthocyanins help maintain cellular homeostasis by scavenging these excess ROS. researchgate.net The antioxidant capacity of anthocyanins is largely determined by their chemical structure. Delphinidin, the core aglycone of this compound, is particularly effective due to the three hydroxyl groups on its B-ring, which can readily donate hydrogen atoms to neutralize free radicals. researchgate.net The extensive acylation with caffeoyl groups, as seen in this compound, can further enhance its stability and antioxidant potential. researchgate.net While some antioxidant studies on A. coronaria have focused on other compound classes like alkaloids, the inherent chemical properties of anthocyanins strongly support their role in mitigating oxidative stress within the plant. researchgate.netlipidmaps.org

Table 3: Major Reactive Oxygen Species and the General Antioxidant Role of Anthocyanins

Reactive Oxygen Species (ROS)Cellular Origin (Examples)General Scavenging Action of Anthocyanins
Superoxide Radical (O₂•⁻)Photosynthesis (PSI), Mitochondrial RespirationDonates hydrogen/electron to neutralize the radical. researchgate.net
Hydrogen Peroxide (H₂O₂)Product of superoxide dismutase (SOD) activity, PhotorespirationCan be reduced to water through various enzymatic and non-enzymatic pathways supported by antioxidants.
Hydroxyl Radical (•OH)Fenton reaction from H₂O₂Highly reactive; Anthocyanins can directly quench this radical. mdpi.com
Singlet Oxygen (¹O₂)Photosynthesis (PSII)Physical and chemical quenching.

Advanced Analytical Methodologies for Anemone Blue Anthocyanin 2 Detection and Quantification

Chromatographic Techniques for Isolation and Separation

The initial and critical step in the analysis of Anemone blue anthocyanin 2 from plant extracts is its separation from a complex mixture of other pigments, flavonoids, and various metabolites. Chromatographic techniques are the cornerstone of this process, offering the necessary resolution to isolate this specific anthocyanin.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the analysis of anthocyanins, including those from Anemone species. nih.govfrontiersin.org This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. researchgate.net

The DAD provides spectral information for each peak in the chromatogram, which is particularly useful for identifying anthocyanins as they exhibit characteristic absorption maxima in the visible (around 520 nm) and UV regions. nih.govresearchgate.net For this compound, the DAD profile would confirm its identity based on its specific retention time and UV-Vis spectrum, distinguishing it from other co-eluting compounds. The selection of an appropriate mobile phase, often a gradient of acidified water and an organic solvent like methanol (B129727) or acetonitrile, is crucial for achieving optimal separation of the various acylated anthocyanins present in the extract. researchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Anthocyanins in Anemone coronaria

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 1.5% Phosphoric Acid in Water
Mobile Phase B 1.5% Phosphoric Acid, 20% Acetic Acid, 25% Acetonitrile in Water
Gradient Linear gradient from 25% to 85% B over 40 minutes
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) scanning from 200-600 nm
Monitoring Wavelength 530 nm for anthocyanins

This table presents a typical set of parameters and does not represent a specific analysis of "this compound" but is based on methods used for similar compounds from the same plant source. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in a substantial increase in resolution, sensitivity, and speed of analysis. For the complex mixtures of polyacylated anthocyanins found in Anemone coronaria, UPLC can provide superior separation of closely related isomers that might co-elute in an HPLC system. nih.govmdpi.com The enhanced resolution is particularly valuable for differentiating between anthocyanins with minor structural variations, such as different acylation patterns or sugar moieties. A UPLC system coupled with a photodiode array detector and a mass spectrometer (UPLC-DAD-MS) is a powerful tool for the comprehensive profiling of anthocyanins like this compound. mdpi.comspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds (if applicable)

This compound itself is a large, non-volatile molecule and therefore not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds that may be present in the flowers of Anemone coronaria. springernature.comnih.gov These volatile compounds, which contribute to the flower's scent, can include terpenoids, aldehydes, and alcohols. springernature.comnih.govmetabolon.com While not directly analyzing the anthocyanin, understanding the profile of these related volatile compounds can provide a more complete chemical picture of the flower and may be relevant in studies of plant-pollinator interactions or metabolic pathways. For example, the degradation products of anthocyanins under certain conditions could potentially yield smaller, more volatile molecules that could be analyzed by GC-MS. creative-proteomics.com

Table 2: Representative Volatile Compound Classes Identified in Anemone Species by GC-MS

Compound ClassExamples
Aldehydes Hexanal, 2-Pentylfuran
Monoterpenoids (E)-β-ionone
Diterpenoids Phytol
Organic Acids n-Hexadecanoic acid

This table lists compound classes found in Anemone species and is for illustrative purposes, as these are not direct components of this compound. nih.gov

Mass Spectrometry-Based Metabolomics for Comprehensive Profiling of this compound and Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of anthocyanins. metwarebio.comnih.gov When coupled with liquid chromatography, it provides unparalleled sensitivity and specificity.

Targeted and Untargeted Metabolomic Approaches

Metabolomic studies of Anemone flowers can be approached in two ways: targeted and untargeted analysis. nih.gov

Targeted metabolomics focuses on the quantification of a predefined set of known metabolites. In the context of this compound, a targeted approach would be used to accurately measure its concentration and that of other known related anthocyanins in different samples. This hypothesis-driven method offers high sensitivity and quantitative accuracy.

Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample, including unknown compounds. nih.gov This discovery-driven approach is ideal for exploring the broader metabolic profile of Anemone coronaria flowers, potentially revealing novel anthocyanin derivatives or other related compounds that are influenced by genetic or environmental factors.

Application of LC-MS/MS for Isomer Differentiation and Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the detailed characterization of complex anthocyanins like this compound. nih.gov In an LC-MS/MS experiment, the precursor ion corresponding to the mass of the anthocyanin is selected and then fragmented to produce a unique product ion spectrum. This fragmentation pattern provides a wealth of structural information, allowing for the differentiation of isomers that have the same mass but different structures. For instance, isomers with different sugar units or variations in the position of acyl groups can be distinguished.

Furthermore, LC-MS/MS can be operated in selected reaction monitoring (SRM) mode for highly sensitive and specific quantification of this compound, even in complex matrices. This targeted approach monitors specific precursor-to-product ion transitions, minimizing interferences and providing accurate quantitative data.

Table 3: Hypothetical LC-MS/MS Transitions for the Analysis of Polyacylated Anthocyanins in Anemone coronaria

Precursor Ion (m/z)Product Ion (m/z)Putative Identification
[M]+[M - sugar moiety]+Delphinidin (B77816) glycoside
[M]+[M - acyl group]+Acylated delphinidin glycoside
[M]+[Aglycone]+Delphinidin

This table is illustrative and shows the types of fragmentation data that would be obtained in an LC-MS/MS analysis of complex anthocyanins. Specific m/z values would be dependent on the exact structure of this compound.

In Situ Localization and Imaging Techniques

The precise localization of secondary metabolites within plant tissues is crucial for understanding their physiological roles, from coloration and defense to their complex biosynthesis and storage. For this compound, a polyacylated anthocyanin found in the flowers of Anemone coronaria, advanced imaging techniques are indispensable for visualizing its distribution at both the tissue and cellular levels. nih.gov These in situ methods provide spatial context to quantitative data, revealing where the compound is synthesized, transported, and accumulated.

Confocal Laser Scanning Microscopy for Cellular Distribution

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to create sharp, three-dimensional reconstructions of biological samples. nih.govd-nb.info It works by using a focused laser beam to excite fluorescent molecules within a specific focal plane. Emitted light from this plane is then collected through a pinhole aperture, which rejects out-of-focus light, thereby reducing image blur and improving contrast compared to conventional widefield microscopy. nih.gov

For the study of this compound, CLSM is particularly valuable due to the intrinsic fluorescent properties of anthocyanins. These pigments can be excited by specific wavelengths of light (typically in the blue or green range of the spectrum), and their subsequent fluorescence emission can be detected without the need for external fluorescent labels or dyes. researchgate.net This allows for the non-invasive visualization of the anthocyanin's distribution within living cells, preserving the native cellular architecture.

Using CLSM, researchers can pinpoint the subcellular localization of this compound. Anthocyanins are water-soluble pigments and are typically sequestered within the cell vacuole. wikipedia.org CLSM can confirm this by generating optical sections through the cells of an Anemone petal. The resulting images would show the fluorescence signal originating from the large central vacuole, providing direct evidence of its accumulation site. Furthermore, by creating a Z-stack (a series of images taken at different focal depths), a 3D model of the cell can be generated, illustrating the complete distribution of the anthocyanin throughout the vacuolar compartment. This technique is sensitive enough to detect even small amounts of the compound, revealing subtle variations in concentration between different cell types within the petal epidermis. d-nb.info

Table 1: Principles and Applications of CLSM for this compound
ParameterDescriptionRelevance to this compound
Excitation WavelengthThe specific wavelength of light used to excite the fluorescent molecule.Selected based on the absorption maximum of the anthocyanin's flavylium (B80283) cation form to maximize the fluorescence signal.
Emission WavelengthThe wavelength of light emitted by the excited molecule, which is detected to form the image.Detected in a spectral range characteristic of anthocyanins, allowing for specific imaging.
Pinhole ApertureA physical barrier that blocks out-of-focus light from reaching the detector.Crucial for generating optically sectioned, high-contrast images of subcellular compartments like the vacuole.
Z-StackingAcquiring a series of images at different focal planes through the sample.Enables the creation of 3D reconstructions to visualize the complete spatial distribution of the anthocyanin within the cell.
ApplicationDetermination of subcellular localization.Confirms the accumulation of this compound within the cell vacuole, providing insight into its biological storage mechanism.

Mass Spectrometry Imaging (MSI) for Tissue Mapping

While CLSM excels at cellular-level visualization, Mass Spectrometry Imaging (MSI) provides a powerful tool for mapping the spatial distribution of specific molecules across a larger tissue section without the need for a fluorescent tag. plos.org One of the most common MSI techniques for this purpose is Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS). plos.orgnih.gov

The MALDI-IMS workflow involves coating a thin section of tissue, such as a cross-section of an Anemone flower petal, with a chemical matrix. A pulsed laser is then raster-scanned across the tissue surface. At each point, the laser desorbs and ionizes molecules from the sample, which are then identified by their mass-to-charge ratio (m/z) in a mass spectrometer. plos.org By collecting a mass spectrum at thousands of discrete points, a molecular map is created that shows the intensity and location of each detected ion across the tissue.

This technique is exceptionally well-suited for analyzing the distribution of this compound. Since every anthocyanin has a unique molecular weight, it will produce a distinct signal in the mass spectrum. For instance, studies on black rice have successfully used MALDI-IMS to differentiate and map the locations of various anthocyanin species, such as cyanidin-3-O-hexoside (m/z 449) and cyanidin-3-O-pentoside (m/z 419). plos.org

Applying this to Anemone coronaria, MALDI-IMS could reveal whether this compound is uniformly distributed throughout the petal or concentrated in specific regions, such as the petal tips, margins, or near the vascular tissues. This spatial information is critical for understanding the biochemical and genetic regulation of color patterning in the flower. Furthermore, by analyzing the distribution of related precursors and derivatives in the same experiment, MSI can provide a snapshot of the anthocyanin biosynthetic pathway directly within the tissue context. nih.gov

Table 2: Example Mass-to-Charge Ratios (m/z) for Anthocyanin Analysis via MSI
CompoundAglyconeTypical Adduct/IonExample m/z ValuePotential Application
Pelargonidin-3-O-hexosidePelargonidin[M]+433Mapping distribution in red-hued floral tissues. plos.org
Cyanidin-3-O-hexosideCyanidin[M]+449Visualizing localization in red to purple tissues. plos.org
DelphinidinDelphinidin[M]+303.050Identifying the core aglycone of blue/purple anthocyanins. nih.gov
Petunidin (B3231668)Petunidin[M]+317.066Mapping a common blue-purple anthocyanidin. nih.gov
This compoundDelphinidin derivative[M]+Specific m/z would be determinedDirectly mapping its unique distribution pattern in Anemone petals.

Computational and Theoretical Studies of Anemone Blue Anthocyanin 2 Molecular Interactions

Molecular Docking Simulations with Plant-Specific Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding how compounds like Anemone blue anthocyanin 2 might interact with specific protein targets within a plant's cellular environment.

Molecular docking simulations are crucial for predicting how this compound binds to plant proteins and for quantifying the strength of this interaction, expressed as binding affinity (or docking score), typically in kcal/mol. bioinformation.net A lower binding energy value indicates a more favorable and stable interaction between the ligand and the protein. bioinformation.net

A study involving a range of flavonoid compounds, including this compound, performed molecular docking against aldose reductase, a key enzyme in the polyol pathway found in plants. bioinformation.netsemanticscholar.org The research aimed to identify the potential mode of interaction between these phytochemicals and the protein. bioinformation.net While the study highlighted the top four compounds with the lowest binding energies, the specific binding affinity for this compound was not detailed in the final results. bioinformation.net Such studies typically utilize software like AutoDock VINA to calculate these binding affinities and visualize the interaction modes within the protein's active site. bioinformation.netsemanticscholar.org The analysis of these docked complexes reveals how the intricate structure of a polyacylated anthocyanin fits within the binding pocket of a target protein. nih.gov

CompoundTarget ProteinDocking SoftwareKey Finding
This compoundAldose Reductase (PDB: 1IEI)AutoDock VINA (via PyRx)Included in a screening study to determine potential interaction modes with a plant-related enzyme. bioinformation.netsemanticscholar.org

The stability of a ligand-protein complex is primarily determined by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov Hydrogen bonds are formed between hydrogen bond donors and acceptors on the ligand and protein, while hydrophobic interactions occur between nonpolar regions of both molecules. mdpi.comnih.gov

In the molecular docking study of flavonoids with aldose reductase, the analysis of the top-performing compounds revealed several key amino acid residues involved in forming hydrogen bonds. bioinformation.netsemanticscholar.org These interactions are critical for anchoring the ligand in the active site and are a primary focus of docking analysis. bioinformation.net The complex structure of this compound, with its numerous hydroxyl and carbonyl groups, provides multiple opportunities for forming a network of hydrogen bonds with protein residues. nih.gov Similarly, its aromatic rings and acyl chains can participate in hydrophobic and π-π stacking interactions. mdpi.com Understanding these specific interactions is fundamental to explaining the compound's binding mechanism. nih.gov

Interaction TypeExemplary Interacting Residues (in Aldose Reductase)Significance
Hydrogen BondingTYR48, HIS110, TRP111, PHE-161, GLN-192, ARG-225, CYS-298, ALA-299Crucial for stabilizing the ligand in the protein's active site and determining binding specificity. bioinformation.netnih.gov
Hydrophobic InteractionsTRP20, TRP111Contribute to binding affinity by interacting with nonpolar regions of the ligand, such as aromatic rings. nih.govaimspress.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are computational methods used to analyze the physical movements of atoms and molecules. For this compound, an MD simulation would model its interaction with a protein in a simulated physiological environment, providing insights into the stability of the complex. nih.govbiotechmedjournal.comacs.org

By simulating the system for nanoseconds or longer, researchers can assess the stability of the initial docking pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to see if the complex remains stable or if the ligand dissociates. aimspress.com Furthermore, MD simulations allow for the analysis of conformational changes in both the ligand and the protein upon binding and the persistence of crucial interactions like hydrogen bonds over the simulation period. nih.govacs.org Although no specific MD simulation studies have been published for this compound, this technique is essential for validating docking results and understanding the flexibility and stability of anthocyanin-protein interactions. nih.govsciopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Relationships within the Anthocyanin Class

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkoreascience.kr For the anthocyanin class, QSAR models can predict the activity of a molecule based on descriptors calculated from its structure. conicet.gov.ar

The process involves compiling a dataset of anthocyanins with known activities (e.g., antioxidant capacity), calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression to build a predictive model. nih.govconicet.gov.ar These descriptors can be 2D or 3D and represent different aspects of the molecule, such as its topology, geometry, or electronic properties. scispace.comresearchgate.net

For this compound, its unique and complex structure—with extensive glycosylation and acylation with caffeoyl and malonyl groups—would yield a distinct set of descriptor values. mdpi.com By incorporating it into a QSAR model for a specific function, one could predict its activity relative to other simpler anthocyanins and identify which structural features are most critical for that function. nih.govkoreascience.kr This approach provides valuable prospective information for designing new anthocyanin derivatives with desired properties. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules from first principles. researchgate.net DFT calculations are invaluable for understanding the intrinsic properties of this compound, which govern its color, stability, and chemical reactivity. nih.govacs.org

DFT is used to determine the molecule's optimized three-dimensional geometry and to calculate the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. scispace.com Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict the compound's electronic absorption spectrum (UV-Vis), providing a theoretical basis for its characteristic blue color. acs.orgscispace.com

Property Calculated by DFTInformation Gained
Optimized Molecular GeometryProvides the most stable 3D structure and precise bond lengths/angles. scispace.com
Frontier Molecular Orbitals (HOMO/LUMO)Determines electronic transition energies, charge transfer properties, and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Electronic Absorption Spectrum (via TD-DFT)Predicts the wavelength of maximum absorption (λmax), explaining the molecule's color. acs.orgscispace.com

Evolutionary Biology and Phylogenetics of Anemone Blue Anthocyanin 2

Phylogenetic Distribution across Plant Lineages

The known distribution of Anemone blue anthocyanin 2 is highly restricted, primarily identified in the blue-violet flowers of Anemone coronaria, a member of the Ranunculaceae family. researchgate.netnih.gov This species, commonly known as the poppy anemone, is native to the Mediterranean region. researchgate.netresearchgate.net The Ranunculaceae, or buttercup family, is a basal eudicotyledonous group known for its wide variation in floral structures and colors, making it a subject of significant interest for systematic investigations. researchgate.netfrontiersin.org

While the precise structure of this compound has been characterized from A. coronaria, the distribution of similar complex anthocyanins provides a broader phylogenetic context. The presence of anthocyanins acylated with tartaric acid and featuring glucuronic acid glycosylation is a rare characteristic. researchgate.net Besides Anemone, these features have been identified in Clematis cultivars, another genus within the Ranunculaceae family, suggesting a degree of shared, ancestral biosynthetic capability that has been maintained or has evolved convergently within this family. researchgate.net Other genera in the family, such as Aconitum, Delphinium, and Pulsatilla, are also known to produce a variety of anthocyanins, with delphinidin-based pigments commonly responsible for violet and blue flower colors. researchgate.netlpnu.ua

The table below summarizes the known distribution of this compound and related complex anthocyanins within the Ranunculaceae family, highlighting the specialized nature of this compound's occurrence.

FamilyGenusSpeciesCompound Type / NoteCitation
RanunculaceaeAnemoneA. coronariaContains this compound and other polyacylated anthocyanins. researchgate.netnih.govresearchgate.net
RanunculaceaeAnemoneA. nemorosaContains anthocyanins; specific structures not detailed as this compound. lpnu.uainrae.fr
RanunculaceaeAnemoneA. obtusilobaContains flavonoids; flower color linked to adaptive evolution. aloki.hu
RanunculaceaeClematisVarious cultivarsContains anthocyanins with glucuronic acid, a feature shared with this compound. researchgate.net
RanunculaceaeAconitumVarious taxaDelphinidin (B77816) is the major anthocyanidin in violet and blue-flowered species. researchgate.net
RanunculaceaeDelphiniumD. elatumContains anthocyanins. lpnu.ua

Evolutionary Conservation and Divergence of Biosynthetic Genes

The biosynthesis of this compound relies on the general anthocyanin pathway, which is largely conserved across angiosperms, followed by a series of highly specific modification steps. nih.gov The core pathway involves enzymes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) to produce the basic anthocyanidin chromophore. uchicago.eduoup.com

The blue color of this pigment is derived from a delphinidin core, the synthesis of which requires the activity of flavonoid 3',5'-hydroxylase (F3'5'H), a key enzyme often absent in plants that cannot produce blue flowers. nih.govjst.go.jp The evolutionary conservation of these core pathway genes is high, but the functional divergence of key enzymes can lead to major shifts in flower color. For instance, studies in the genus Iochroma have shown that adaptive evolution of the Dfr gene was instrumental in the transition from blue to red flowers. nih.gov

The structural complexity of this compound—characterized by extensive glycosylation and acylation—points to the evolutionary divergence and recruitment of specific downstream enzymes, namely glycosyltransferases and acyltransferases. nih.govjst.go.jp These enzymes attach various sugar and acyl groups to the delphinidin core, dramatically altering its color, stability, and solubility. The specific linkages, such as the attachment of glucuronic acid and multiple caffeoyl groups, require highly specific enzymes that have likely evolved through gene duplication and neofunctionalization within the Anemone lineage or broader Ranunculaceae family. While the core anthocyanin pathway is conserved, the evolution of these modifying enzymes represents a critical area of divergence, leading to the vast diversity of anthocyanin structures seen in nature. nih.govoup.com

Adaptive Evolution of this compound in Specific Plant Species

The evolution of complex pigments like this compound is often driven by strong selective pressures from both biotic and abiotic factors. uchicago.edumdpi.com In Anemone coronaria, the presence of this blue pigment is part of a broader flower color polymorphism that includes red, white, and purple-blue morphs. mdpi.com This variation is believed to be maintained by a combination of factors, including pollinator preference and local environmental conditions.

Studies have shown that pollinators such as honeybees and certain solitary bees (Andrena sp.) exhibit a preference for the purple-blue flower morphs of A. coronaria. mdpi.com This preference can act as a selective pressure, favoring the genes responsible for the biosynthesis of blue anthocyanins. The intricate structure of polyacylated anthocyanins, such as this compound, confers greater stability to the pigment under the neutral pH conditions found in flower vacuoles, ensuring a consistent and vibrant blue display to attract pollinators. clockss.org

Beyond pollinator attraction, anthocyanins are known to play a role in protecting plants against abiotic stresses. mdpi.com These compounds can absorb excess UV radiation, protecting the plant's photosynthetic machinery and DNA. aloki.hu The accumulation of flavonoids and anthocyanins has been linked to increased tolerance to environmental challenges like drought and temperature extremes. mdpi.com In Anemone nemorosa, for example, the presence of these compounds is associated with better protection against UV radiation. inrae.fr Similarly, in Anemone obtusiloba, flower color has been interpreted as an adaptive trait related to altitude. aloki.hu Therefore, the evolution of this compound in A. coronaria may represent a dual adaptation: a response to pollinator-mediated selection for a specific color signal and a physiological adaptation to environmental stresses prevalent in its native Mediterranean habitat.

Future Research Directions and Unexplored Avenues for Anemone Blue Anthocyanin 2

Elucidation of Novel Enzymatic Pathways for Anemone Blue Anthocyanin 2 Tailoring

The complex structure of this compound, featuring multiple glycosyl and acyl groups, points to a sophisticated and multi-step biosynthetic pathway that extends far beyond the core anthocyanin synthesis route. researchgate.netclockss.org The core delphinidin (B77816) structure is synthesized via the well-known flavonoid pathway, involving enzymes such as Chalcone (B49325) Synthase (CHS), Flavanone (B1672756) 3-Hydroxylase (F3H), and Flavonoid 3',5'-Hydroxylase (F3'5'H). mdpi.com However, the true complexity lies in the subsequent "tailoring" steps, where various enzymes modify the basic structure. Future research must focus on identifying and characterizing these specific enzymes in Anemone.

The key enzymatic modifications include glycosylation and acylation. Glycosylation, the attachment of sugar moieties, is typically catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.org Acylation, the addition of acyl groups (like caffeoyl or malonyl groups found in Anemone anthocyanins), is performed by acyltransferases, often from the BAHD or Serine Carboxypeptidase-Like (SCPL) families. frontiersin.orgresearchgate.net

Research in related species like delphinium, also in the Ranunculaceae family, has revealed novel enzymatic activities, such as acyl-glucose-dependent glucosyltransferases (AAGTs), which belong to the glycoside hydrolase family 1 (GH1). oup.comnih.gov These enzymes use acyl-glucoses as donor molecules for glycosylation, a different mechanism than the typical UGTs. nih.gov Given the structural complexity of this compound, it is highly probable that Anemone coronaria possesses a unique suite of these tailoring enzymes. Future work should aim to isolate and functionally characterize these novel GTs and ATs to fully reconstruct the biosynthetic pathway.

Table 1: Potential Tailoring Enzymes for this compound Biosynthesis

Enzyme Class Abbreviation Function Potential Role in Anemone
UDP-Glycosyltransferase UGT Transfers sugar moieties (e.g., glucose, rhamnose) from UDP-sugars to the anthocyanin core. frontiersin.org Glycosylation at various positions on the delphinidin core.
Acyl-CoA-dependent Acyltransferase AAT (BAHD family) Transfers acyl groups (e.g., malonyl-CoA, caffeoyl-CoA) to the sugar residues of anthocyanins. researchgate.net Addition of malonyl and caffeoyl groups.
Serine Carboxypeptidase-Like Acyltransferase SCPL-AAT Catalyzes acylation in the vacuole, often involved in advanced modification steps. frontiersin.org Final acylation steps, potentially with tartaric acid derivatives.

Systems Biology Approaches Integrating Omics Data for a Holistic Understanding of this compound Metabolism

To unravel the complex regulatory network controlling the biosynthesis of this compound, a systems biology approach is indispensable. Integrating multiple "omics" datasets can provide a holistic view, from gene expression to the final metabolic output. researchgate.net

Transcriptomics (RNA-Seq) can identify all genes expressed in the blue petals of Anemone coronaria. By comparing gene expression profiles between different flower colors (e.g., blue vs. red or white) and developmental stages, researchers can pinpoint candidate structural genes (like specific GTs and ATs) and regulatory genes. researcher.liferesearchgate.net Key regulatory genes often belong to the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which form a transcriptional activation complex (MBW complex) that controls the entire pathway. frontiersin.orgcreative-proteomics.com

Proteomics complements transcriptomics by identifying the actual proteins present in the tissue. mdpi.com Techniques like iTRAQ-based quantitative proteomics can reveal the abundance of biosynthetic enzymes and regulatory proteins at different stages of flower development, confirming that the transcribed genes are translated into functional proteins. plos.orgnih.gov This can help identify key enzymatic bottlenecks in the pathway.

Metabolomics provides a snapshot of the small molecules, including anthocyanins and their precursors, within the cell. nih.gov By correlating metabolite profiles with transcriptomic and proteomic data, researchers can validate gene function and map the metabolic flux through the pathway, confirming the intermediates and final products.

The integration of these omics platforms will not only elucidate the specific pathway to this compound but also reveal how it is regulated by developmental and environmental cues. researchgate.net

Table 2: Application of Omics Technologies in Anthocyanin Research

Omics Technology Key Application Expected Outcome for Anemone Research
Transcriptomics Gene discovery and expression profiling. researcher.life Identification of candidate structural genes (F3'5'H, GTs, ATs) and regulatory factors (MYB, bHLH) for blue color.
Proteomics Protein identification and quantification. plos.org Confirmation of enzyme presence and identification of post-translational modifications.
Metabolomics Metabolite profiling and pathway mapping. nih.gov Identification of pathway intermediates and final acylated anthocyanin structures; validation of gene function.

| Integrative Analysis | Network reconstruction and modeling. | A complete model of the this compound metabolic network and its regulation. |

Investigation of Complex Pigment-Protein Interactions and Supramolecular Assemblies in Plant Cells

The vibrant blue color of Anemone flowers is not solely a function of the this compound molecule itself. In the slightly acidic environment of the plant cell vacuole (pH ~5.5), most anthocyanins would appear reddish or even colorless. actahort.org The stable blue hue is achieved through complex molecular interactions that form large supramolecular structures. researchgate.netmdpi.com Future research must employ advanced biophysical and imaging techniques to investigate these structures within the living cells of Anemone petals.

Two primary mechanisms are responsible for color stabilization and the shift towards blue (bathochromic shift):

Co-pigmentation : This involves the non-covalent association of anthocyanins with other colorless molecules, known as co-pigments, which are typically flavonoids (like flavones or flavonols) or phenolic acids. actahort.org This association can be intramolecular , where acyl groups attached to the anthocyanin (like the caffeoyl groups in this compound) fold over and stack against the anthocyanidin chromophore, shielding it from water. mdpi.comresearchgate.net It can also be intermolecular , where separate co-pigment molecules stack with the anthocyanin. acs.org

Metal Chelation : Anthocyanins with ortho-dihydroxyl groups on their B-ring, such as delphinidin derivatives, can chelate metal ions like iron (Fe³⁺), magnesium (Mg²⁺), or aluminum (Al³⁺). researchgate.netsemanticscholar.org This interaction stabilizes the blue quinonoid base form of the anthocyanin. semanticscholar.org

Often, these mechanisms combine to form highly organized and stable metalloanthocyanins , which are large supramolecular complexes of anthocyanins, co-pigments, and metal ions in a specific stoichiometric ratio. mdpi.comnih.gov Unraveling the precise structure of these assemblies in Anemone will require techniques like in-vivo microspectrophotometry and advanced microscopy to visualize the complexes within the vacuole.

Table 3: Components of Supramolecular Pigment Complexes

Component Type Function in Blue Color Stabilization
Anthocyanin This compound (Delphinidin-based) The primary chromophore.
Co-pigment Flavones, Flavonols Stack with the anthocyanin (intermolecularly) to enhance and stabilize color. actahort.org
Acyl Groups Caffeic acid, etc. Covalently bound to the anthocyanin, they stack intramolecularly to shield the chromophore. researchgate.net

| Metal Ions | Fe³⁺, Mg²⁺, Al³⁺, Ca²⁺ | Chelate with the anthocyanin and co-pigments to form a stable, blue-colored complex. researchgate.net |

Development of Advanced Bioengineering Strategies for Targeted Biosynthesis in Heterologous Systems

The elucidation of the complete biosynthetic pathway of this compound will pave the way for its production using metabolic engineering and synthetic biology. This offers a sustainable and controllable alternative to extraction from plants. Future research should focus on developing robust heterologous systems for its synthesis.

The preferred microbial hosts for flavonoid production are Saccharomyces cerevisiae (yeast) and Escherichia coli. mdpi.com Engineering these microbes to produce such a complex molecule presents several challenges:

Pathway Reconstruction : The entire multi-step pathway, involving numerous plant enzymes, must be introduced into the host. This includes the core pathway to produce the delphinidin precursor and all the specific tailoring glycosyltransferases and acyltransferases. oup.com

Enzyme Functionality : Many plant biosynthetic enzymes, particularly cytochrome P450s like F3'5'H, require specific conditions and co-factors for proper folding and activity in a microbial host. mdpi.com

Metabolic Flux : The host's metabolism must be optimized to provide sufficient precursors, such as malonyl-CoA and UDP-sugars, and to channel them efficiently through the engineered pathway. nih.gov

Product Transport and Stability : The final anthocyanin product must be transported and stored without being degraded by endogenous microbial enzymes. frontiersin.orgnih.gov

Successful strategies will likely involve screening enzymes from various plant sources to find the most robust candidates, optimizing gene expression levels, and engineering the host's central metabolism. oup.comresearchgate.net Co-culture systems, where different parts of the pathway are split between two different microbial strains, may also be a viable approach to reduce the metabolic burden on a single host. frontiersin.org Beyond microbes, engineering the pathway into other ornamental plants like petunias or chrysanthemums could create novel flower colors. oup.comoup.com

Table 4: Bioengineering Strategies for Heterologous Anthocyanin Production

Strategy Host Organism Key Considerations & Challenges
De Novo Biosynthesis S. cerevisiae, E. coli Reconstituting the entire pathway from glucose; functional expression of all enzymes (especially P450s); balancing metabolic flux. oup.comnih.gov
Bioconversion S. cerevisiae, E. coli Using a simpler, cheaper precursor (e.g., naringenin) fed to the culture; requires engineering a smaller portion of the pathway.
Co-culture Engineering Two or more microbial strains Dividing the pathway between strains to reduce metabolic load on each; requires efficient transport of intermediates between cells. frontiersin.org

| Plant Metabolic Engineering | Petunia, Rose, Chrysanthemum | Introducing key missing genes (e.g., Anemone F3'5'H and tailoring enzymes) to modify the host's existing flavonoid pathway. oup.comoup.comdpi.qld.gov.au |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Anemone blue anthocyanin 2 in plant extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for anthocyanin identification. For Anemone species, reverse-phase chromatography with C18 columns and electrospray ionization (ESI-MS) in positive ion mode is effective. Multivariate statistical analysis (e.g., PCA) can resolve co-eluting peaks and distinguish structural isomers . Quantification requires calibration with authentic standards or semi-quantitative approaches using UV-Vis absorbance at 520 nm for anthocyanins .

Q. How does pH influence the stability and color expression of this compound?

  • Methodological Answer : Anthocyanins exhibit pH-dependent structural changes. For blue hues (alkaline conditions), the flavylium ion transitions to quinoidal bases. Stability studies should use buffered solutions (pH 4–8) and monitor degradation via spectrophotometry or LC-MS. Include chelating agents (e.g., Al³⁺) to stabilize blue forms, as seen in analogous studies on red cabbage-derived anthocyanins .

Q. What extraction protocols optimize yield for this compound while minimizing degradation?

  • Methodological Answer : Cold methanol/water (70:30 v/v) with 1% formic acid is ideal for polar anthocyanins. Amberlite XAD-7 resin efficiently isolates anthocyanins from crude extracts via adsorption-elution. Degradation is minimized by avoiding heat, light, and oxygen—argon purging during extraction is recommended .

Advanced Research Questions

Q. What computational strategies can predict the enzymatic pathways involved in this compound biosynthesis?

  • Methodological Answer : Enzyme screening via metagenomic libraries and molecular docking (e.g., AutoDock Vina) identifies candidate enzymes for anthocyanin modification. For example, glycosyltransferases or acyltransferases can be computationally modeled using homology-based tools like SWISS-MODEL. Validate predictions with heterologous expression in E. coli or yeast .

Q. How do light-regulatory transcription factors (e.g., ERFs) modulate this compound accumulation?

  • Methodological Answer : Transcriptome profiling under blue light exposure identifies upregulated ERFs (e.g., Pp4ERF24). Use CRISPR-Cas9 knockouts or RNAi silencing in model plants (e.g., Arabidopsis) to validate regulatory roles. Chromatin immunoprecipitation (ChIP-seq) confirms direct binding to anthocyanin biosynthesis gene promoters .

Q. What experimental designs address contradictions in anthocyanin bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Use standardized antioxidant assays (DPPH, FRAP) with controlled oxygen levels and inclusion of metal ions (Fe²⁺/Cu⁺). For cell-based studies, compare results across multiple cell lines and include ROS scavengers (e.g., NAC) to distinguish direct vs. indirect effects. Meta-analysis of published datasets can reconcile conflicting results .

Q. How can multivariate statistical analysis resolve complex anthocyanin datasets from multi-omics studies?

  • Methodological Answer : Combine PCA for dimensionality reduction with PLS-DA to correlate metabolite profiles (LC-MS) with transcriptomic data. Cluster analysis (e.g., hierarchical clustering) groups samples by anthocyanin composition. Open-source tools like MetaboAnalyst 5.0 streamline integration and visualization .

Data Contradiction & Validation

Q. Why do structural annotations of Anemone anthocyanins vary across studies?

  • Methodological Answer : Discrepancies arise from isomeric complexity (e.g., acylated vs. non-acylated forms) and limitations in MS/MS fragmentation databases. Use nuclear magnetic resonance (NMR) for absolute configuration determination. Cross-validate findings with reference spectra from repositories like MassBank .

Q. How to address low natural abundance of this compound in functional studies?

  • Methodological Answer : Enzymatic amplification (e.g., using isolated P450 monooxygenases) can enhance yields, as demonstrated for red cabbage anthocyanin P2. Alternatively, synthesize derivatives via semi-synthetic routes using precursor-directed biosynthesis .

Methodological Tables

Technique Application Key Reference
HPLC-ESI-MS/MSStructural elucidation of acylated anthocyanins
Multivariate PCA/PLS-DAPattern recognition in metabolomics datasets
CRISPR-Cas9 editingFunctional validation of ERF transcription factors
Enzymatic amplificationYield enhancement of rare anthocyanins

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.